molecular formula C4H4ClN3 B018116 4-Amino-6-chloropyrimidine CAS No. 5305-59-9

4-Amino-6-chloropyrimidine

Cat. No. B018116
CAS RN: 5305-59-9
M. Wt: 129.55 g/mol
InChI Key: DUKKRSPKJMHASP-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidine (4AC) is a synthetic organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and chemical engineering. It is a versatile compound that can be used in a variety of ways, including as a precursor for the synthesis of other molecules and as a therapeutic agent. 4AC is also a key component of many pharmaceuticals and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

  • Molecular Structure Studies : Vibrational spectroscopy has been used to study the molecular structure of related compounds, identifying stable tautomers in 4-Amino-2-chloropyrimidine-5-carbonitrile, a compound closely related to 4-Amino-6-chloropyrimidine (Abuelela et al., 2016).

  • Chemoselective Coupling : A study demonstrated a chemoselective aniline-chloropyrimidine coupling in a competing electrophilic environment, leading to the synthesis of 4,6-diaminopyrimidine-5-carbaldehyde (Choudhury et al., 2008).

  • Pharmaceutical Targeting : Research has shown that targeting hydrogen bonding processes in pyrimidines can potentially improve drug action in biology and medicine (Rajam et al., 2017).

  • Synthesis of Novel Compounds : A method for synthesizing 2-(9-adeninyl)alkanediols was developed using 4-amino-5-nitro-6-chloropyrimidine, showcasing its utility in creating new compounds (Lidak et al., 1973).

  • Electrochemical Synthesis : Electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides has been used to prepare novel 4-amino-6-arylpyrimidines (Sengmany et al., 2011).

  • Catalysis in Aminolysis : The aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine highlights the importance of a well-chosen proton acceptor and catalytic possibilities associated with multiple hydrogen bonds (Rankin et al., 2001).

  • Ring Cleavage Studies : Research has shown that dilute sodium hydroxide can cleave 4-(Substituted amino)-6-chloropyrimidines, yielding tetrasubstituted olefins (Clark et al., 1976).

  • Structural Analysis : X-ray methods have been used to determine the structures of pyrimidines, revealing planar six-membered rings with significant double-bond character (Clews & Cochran, 1948).

Safety and Hazards

4-Amino-6-chloropyrimidine may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4-Amino-6-chloropyrimidine are not mentioned in the retrieved papers, it is suggested that detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKRSPKJMHASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285521
Record name 4-Amino-6-chloropyrimidine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5305-59-9
Record name 5305-59-9
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Record name 4-Amino-6-chloropyrimidine
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Record name 4-Amino-6-chloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-amino-6-chloropyrimidine a useful building block in organic synthesis?

A: this compound serves as a versatile precursor for synthesizing various substituted pyrimidines. The presence of both a chlorine atom and an amino group allows for diverse modifications. For instance, the chlorine atom at the alpha-position of the pyrimidine ring can undergo nucleophilic substitution reactions with amines. This strategy enables the introduction of various adamantylalkylamines, yielding N-heteroaryl substituted adamantane-containing amines []. These derivatives are of significant interest due to their potential antiviral and psychotherapeutic activities. Additionally, electrochemical reductive cross-coupling reactions between 4-amino-6-chloropyrimidines and functionalized aryl halides, using a sacrificial iron anode and a nickel(II) catalyst, can produce a range of novel 4-amino-6-arylpyrimidines in moderate to high yields [].

Q2: Are there any catalytic applications of this compound derivatives in organic synthesis?

A: While this compound itself might not be directly used as a catalyst, its derivatives, particularly those incorporating palladium catalysts, play a crucial role in synthesizing di-substituted pyrimidine derivatives []. For example, palladium(0) catalysis facilitates the introduction of a second amino substituent in this compound. This approach allows for the synthesis of diversely substituted pyrimidines, broadening their potential applications in medicinal chemistry and materials science.

Q3: What are the potential applications of compounds derived from this compound in medicinal chemistry?

A: Research indicates that N-heteroaryl substituted adamantane-containing amines, synthesized using this compound as a starting material, hold promise as potential antiviral and psychotherapeutic agents []. Further exploration of these derivatives could lead to the development of novel therapeutics targeting these areas. Additionally, the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, utilizing this compound as a precursor, has been reported [, ]. While specific applications aren't detailed in the provided abstracts, the synthesis of these novel compounds suggests ongoing research into their potential biological activities and therapeutic applications.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A: NMR spectroscopy proves invaluable in studying the prototropic equilibrium in N-heteroaryl substituted adamantane-containing amines derived from this compound []. This technique provides insights into the structural features and dynamic behavior of these compounds in solution. Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.

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